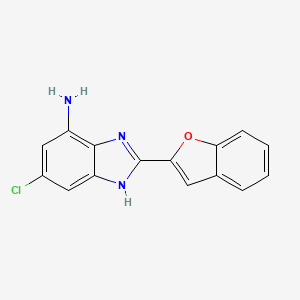
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine (BCBD) is an important organic compound used in a variety of scientific applications. It is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, one chlorine atom, and one benzofuran ring. BCBD has a variety of properties that make it a useful compound in scientific research.
Aplicaciones Científicas De Investigación
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has a variety of scientific research applications. It is used as a ligand in metal complexes, as a catalyst in organic synthesis, and as a precursor in the synthesis of other organic compounds. It is also used in the study of enzyme inhibition, as a model compound for the study of drug-like molecules, and as a fluorescent probe for the detection of biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is not fully understood, but it is believed to be related to its ability to interact with proteins and other biomolecules. It is believed to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is also believed to interact with nucleic acids, such as DNA and RNA, through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have an effect on the activity of enzymes, receptors, and other proteins. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, and to activate certain receptors, such as the serotonin receptor. It has also been shown to have an effect on the expression of certain genes and to affect the activity of certain proteins involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Another advantage is that it is non-toxic, making it safe to use in lab experiments. However, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions. Additionally, it is not as stable as some other compounds, making it more difficult to store for long periods of time.
Direcciones Futuras
The potential future directions for 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine research include the development of new synthesis methods, the exploration of its effects on other proteins and enzymes, and the study of its potential uses in drug design. Additionally, research could be conducted to determine the potential therapeutic effects of this compound, such as its potential use as an anti-inflammatory agent or as an antioxidant. Finally, research could be conducted to determine the potential uses of this compound in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic ring with an alkyl halide. This reaction is followed by a nucleophilic substitution reaction, which replaces the halide with a nitrogen atom. The product of this reaction is then reacted with a benzofuran ring in an aldol condensation reaction, resulting in the formation of this compound.
Propiedades
IUPAC Name |
2-(1-benzofuran-2-yl)-6-chloro-1H-benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCUDPNYOZZESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
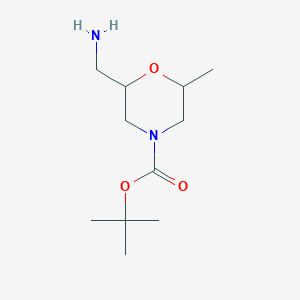

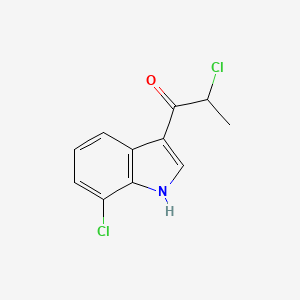

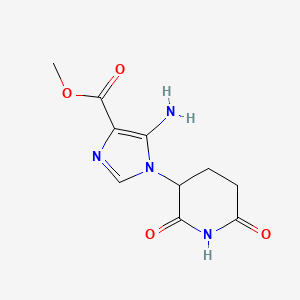
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)

![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
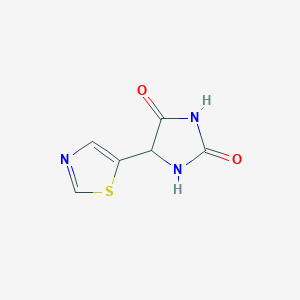
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)
